![molecular formula C20H16FN3O2S3 B15106096 N-[(2Z)-5-[(4-fluorobenzyl)sulfanyl]-1,3,4-thiadiazol-2(3H)-ylidene]-3-phenyl-5,6-dihydro-1,4-oxathiine-2-carboxamide](/img/structure/B15106096.png)
N-[(2Z)-5-[(4-fluorobenzyl)sulfanyl]-1,3,4-thiadiazol-2(3H)-ylidene]-3-phenyl-5,6-dihydro-1,4-oxathiine-2-carboxamide
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Overview
Description
N-[(2Z)-5-[(4-fluorobenzyl)sulfanyl]-1,3,4-thiadiazol-2(3H)-ylidene]-3-phenyl-5,6-dihydro-1,4-oxathiine-2-carboxamide is a complex organic compound that features a unique combination of functional groups, including a thiadiazole ring, an oxathiine ring, and a fluorobenzyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2Z)-5-[(4-fluorobenzyl)sulfanyl]-1,3,4-thiadiazol-2(3H)-ylidene]-3-phenyl-5,6-dihydro-1,4-oxathiine-2-carboxamide typically involves multiple steps:
Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized by reacting thiosemicarbazide with carbon disulfide under basic conditions, followed by cyclization.
Introduction of the Fluorobenzyl Group: The fluorobenzyl group can be introduced via nucleophilic substitution reactions using 4-fluorobenzyl chloride and a suitable nucleophile.
Formation of the Oxathiine Ring: The oxathiine ring can be synthesized through a cyclization reaction involving a suitable diol and a sulfur-containing reagent.
Final Coupling: The final step involves coupling the thiadiazole and oxathiine intermediates under appropriate conditions to form the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atoms in the thiadiazole and oxathiine rings.
Reduction: Reduction reactions can occur at the carbonyl group in the carboxamide moiety.
Substitution: Nucleophilic and electrophilic substitution reactions can occur at the fluorobenzyl group and other reactive sites.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Reagents such as alkyl halides, acyl chlorides, and sulfonyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield alcohols or amines.
Scientific Research Applications
N-[(2Z)-5-[(4-fluorobenzyl)sulfanyl]-1,3,4-thiadiazol-2(3H)-ylidene]-3-phenyl-5,6-dihydro-1,4-oxathiine-2-carboxamide has several scientific research applications:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly as an antimicrobial or anticancer agent.
Materials Science: Its ability to form stable complexes with metals can be exploited in the development of new materials with specific electronic or catalytic properties.
Organic Synthesis: The compound can serve as a building block for the synthesis of more complex molecules, making it valuable in synthetic organic chemistry.
Mechanism of Action
The mechanism of action of N-[(2Z)-5-[(4-fluorobenzyl)sulfanyl]-1,3,4-thiadiazol-2(3H)-ylidene]-3-phenyl-5,6-dihydro-1,4-oxathiine-2-carboxamide involves its interaction with specific molecular targets. The compound may inhibit enzymes or disrupt cellular processes by binding to active sites or interacting with cellular membranes. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- **N-[(2Z)-2-{3-[(2-Chloro-4-fluorobenzyl)oxy]-4-methoxybenzylidene}hydrazino]carbonyl}phenyl)benzamide
- **4-Fluoro-N-(4-((4-fluorobenzyl)sulfanyl)phenyl)benzenesulfonamide
Uniqueness
N-[(2Z)-5-[(4-fluorobenzyl)sulfanyl]-1,3,4-thiadiazol-2(3H)-ylidene]-3-phenyl-5,6-dihydro-1,4-oxathiine-2-carboxamide is unique due to its combination of a thiadiazole ring, an oxathiine ring, and a fluorobenzyl group. This combination imparts specific chemical and physical properties that are not found in other similar compounds, making it valuable for specific applications in medicinal chemistry and materials science.
Properties
Molecular Formula |
C20H16FN3O2S3 |
---|---|
Molecular Weight |
445.6 g/mol |
IUPAC Name |
N-[5-[(4-fluorophenyl)methylsulfanyl]-1,3,4-thiadiazol-2-yl]-5-phenyl-2,3-dihydro-1,4-oxathiine-6-carboxamide |
InChI |
InChI=1S/C20H16FN3O2S3/c21-15-8-6-13(7-9-15)12-28-20-24-23-19(29-20)22-18(25)16-17(27-11-10-26-16)14-4-2-1-3-5-14/h1-9H,10-12H2,(H,22,23,25) |
InChI Key |
WPDSXPVVYUMSGW-UHFFFAOYSA-N |
Canonical SMILES |
C1CSC(=C(O1)C(=O)NC2=NN=C(S2)SCC3=CC=C(C=C3)F)C4=CC=CC=C4 |
Origin of Product |
United States |
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